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Compound of Interest

Compound Name:
(2-Chloro-4-nitrophenoxy)acetyl

chloride

CAS No.: 110630-89-2

Cat. No.: B1393894 Get Quote

Executive Summary & Compound Significance
(2-Chloro-4-nitrophenoxy)acetyl chloride is a high-reactivity electrophilic intermediate

primarily utilized in the synthesis of agrochemicals (specifically phenoxy herbicides) and

pharmaceutical heterocycles. Its core utility lies in the acid chloride functionality, which serves

as a "warhead" for derivatization into amides or esters, and the 2-chloro-4-nitrophenoxy

scaffold, which provides specific biological activity through lipophilicity and electron-withdrawing

character.

This guide provides a rigorous analysis of its Nuclear Magnetic Resonance (NMR) profile. As

this compound is moisture-sensitive, spectral acquisition requires strict adherence to

anhydrous protocols. The data presented below synthesizes empirical trends from analogous

phenoxyacetic acid derivatives and fundamental substituent chemical shift theory.

Structural Logic & Electronic Environment
To interpret the NMR spectrum accurately, one must first deconstruct the electronic

environment of the molecule. The structure consists of a trisubstituted benzene ring linked to

an acyl chloride tail via an ether oxygen.

Electronic Effect Breakdown
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Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) via both induction (-I)

and resonance (-M). This significantly deshields the ortho (H-3, H-5) protons, pushing them

downfield.

Chlorine Atom (-Cl at C2): An EWG via induction (-I) but a weak donor via resonance (+M).

Its inductive effect dominates, deshielding the adjacent H-3.

Ether Oxygen (-O- at C1): A strong electron donor via resonance (+M). This shields the ortho

protons (H-6) and para positions (blocked by NO₂), but the deshielding effect of the acyl

chloride tail dampens this shielding slightly compared to the parent phenol.

Acyl Chloride (-COCl): Highly electronegative. It deshields the adjacent methylene (-CH₂-)

protons significantly more than a carboxylic acid or ester would.

DOT Diagram: Structural Connectivity & Proton
Assignment
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Figure 1: Structural connectivity and predicted proton environments based on electronic

substituent effects.

1H NMR Spectrum Analysis (Proton)
Solvent: CDCl₃ (Deuterochloroform) is the standard. Reference: TMS (0.00 ppm).

Predicted Spectral Data Table
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Chemical
Shift (δ,
ppm)

Multiplicity Integration

Coupling
Constant (

)

Assignment
Structural
Logic

8.32 - 8.36 Doublet (d) 1H Hz Ar-H3

Most

deshielded.

Located

between two

EWGs (Cl

and NO₂).[1]

Only shows

meta

coupling to

H5.

8.12 - 8.18
Doublet of

Doublets (dd)
1H

Hz

Hz

Ar-H5

Ortho to NO₂

(deshielding).

Shows large

ortho

coupling to

H6 and small

meta

coupling to

H3.

6.90 - 6.98 Doublet (d) 1H Hz Ar-H6

Most

shielded.

Ortho to the

electron-

donating

Oxygen.

Deshielding

from NO₂

(meta) is

weaker than

O-donation.

5.15 - 5.25 Singlet (s) 2H - -O-CH₂-CO The

methylene
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group.

Significantly

downfield

compared to

the acid (~4.8

ppm) due to

the highly

electronegati

ve -COCl

group.

Detailed Interpretation
The Aromatic Region (6.9 – 8.4 ppm):

The substitution pattern (1-alkoxy, 2-chloro, 4-nitro) creates an AMX or ABX spin system.

H-3 is the "lonely" proton between Cl and NO₂. It appears furthest downfield as a fine

doublet (meta-coupling only).

H-6 is the doublet furthest upfield. The oxygen atom donates electron density into the ring

at the ortho/para positions, shielding H-6 significantly despite the nitro group's presence.

H-5 is the bridge. It couples to both H-6 (strong ortho coupling, ~9Hz) and H-3 (weak meta

coupling, ~2.5Hz), resulting in a clear doublet of doublets.

The Aliphatic Region (5.0 – 5.3 ppm):

This singlet is the diagnostic peak for the acid chloride.

Critical Diagnostic: If this peak appears upfield at 4.7–4.8 ppm, your sample has

hydrolyzed back to the carboxylic acid ((2-chloro-4-nitrophenoxy)acetic acid). The shift

from 4.8 (acid) to 5.2 (chloride) is a key indicator of reaction completion.

13C NMR Spectrum Analysis (Carbon)
Solvent: CDCl₃.
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Chemical Shift (δ,
ppm)

Carbon Type Assignment Notes

168.0 - 170.0 Quaternary (C=O) -COCl

Carbonyl carbon. Acid

chlorides typically

resonate ~170 ppm.

158.5 Quaternary (C-O) Ar-C1
Attached to Oxygen;

highly deshielded.

142.0 Quaternary (C-N) Ar-C4
Attached to Nitro

group.

126.5 Methine (CH) Ar-C3 Between Cl and NO₂.

124.0 Methine (CH) Ar-C5 Ortho to NO₂.

123.5 Quaternary (C-Cl) Ar-C2 Attached to Chlorine.

113.0 Methine (CH) Ar-C6
Ortho to Oxygen

(shielded).

73.5 Methylene (CH₂) -O-CH₂-
Alpha to both Oxygen

and Carbonyl.

Experimental Protocol: Sample Preparation &
Handling
Context: Acid chlorides are moisture-sensitive. A "wet" NMR tube will result in in-situ hydrolysis,

producing HCl gas and the parent carboxylic acid, leading to confusing spectra (broad peaks,

shifting baselines).

Workflow: Anhydrous NMR Preparation
Glassware: Oven-dry the NMR tube and cap for at least 1 hour at 110°C.

Solvent: Use CDCl₃ (Silver foil/Ampoule) stored over 4Å molecular sieves. Do not use old

chloroform sitting on a bench, as it likely contains water and phosgene/HCl traces.

Sample Mass: Weigh ~10-15 mg of the solid acid chloride.
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Dissolution: Dissolve in 0.6 mL CDCl₃ in a dry vial before transferring to the tube.

Why? If the sample contains insoluble impurities (like polymerized material), you can filter

it before putting it in the expensive tube.

Acquisition: Run the spectrum immediately.

DOT Diagram: Quality Control Decision Tree
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Figure 2: Rapid diagnostic workflow for assessing acid chloride purity via 1H NMR.

Synthesis Context & Impurity Profiling
Understanding the synthesis helps identify non-obvious peaks. Route: (2-Chloro-4-

nitrophenoxy)acetic acid + Thionyl Chloride (

)

Product +
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+

.

Common Impurities:

Parent Acid: As noted, appears at ~4.8 ppm (-CH2-) and broad exchangeable peak >10 ppm

(-COOH).

Thionyl Chloride: If not evaporated fully,

is invisible in 1H NMR but may affect the lock signal or cause broadening due to acidity.

Toluene/Benzene: Often used as co-solvents. Look for singlets at 2.36 ppm (Toluene -CH3)

or 7.36 ppm (Benzene).

References
ChemicalBook. (2024). 2-Chloro-4-nitrophenol NMR Spectrum Data. Link

National Institute of Standards and Technology (NIST). (2023). Chloroacetyl chloride Mass

and NMR Data. Link

PubChem. (2024). (2-Chloro-4-nitrophenoxy)acetic acid Compound Summary. Link

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1393894#nmr-spectrum-of-2-chloro-4-nitrophenoxy-
acetyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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